molecular formula C13H9BrN2O3 B2822428 4-bromo-N-(3-nitrophenyl)benzamide CAS No. 349125-23-1

4-bromo-N-(3-nitrophenyl)benzamide

Cat. No.: B2822428
CAS No.: 349125-23-1
M. Wt: 321.13
InChI Key: SHPRNLHJSJSLCM-UHFFFAOYSA-N
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Description

4-Bromo-N-(3-nitrophenyl)benzamide is a substituted benzamide derivative characterized by a 4-bromobenzoyl group attached to a 3-nitrophenylamine moiety. Its structure combines electron-withdrawing groups (bromo and nitro) that influence electronic distribution, solubility, and intermolecular interactions.

Properties

IUPAC Name

4-bromo-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O3/c14-10-6-4-9(5-7-10)13(17)15-11-2-1-3-12(8-11)16(18)19/h1-8H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPRNLHJSJSLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(3-nitrophenyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 3-nitroaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

4-bromobenzoyl chloride+3-nitroanilineThis compound+HCl\text{4-bromobenzoyl chloride} + \text{3-nitroaniline} \rightarrow \text{this compound} + \text{HCl} 4-bromobenzoyl chloride+3-nitroaniline→this compound+HCl

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-bromo-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific examples are less common.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride).

    Oxidation: Strong oxidizing agents, though specific conditions would depend on the desired transformation.

Major Products:

    Substitution: Products would vary based on the nucleophile used.

    Reduction: 4-bromo-N-(3-aminophenyl)benzamide.

    Oxidation: Specific products would depend on the oxidizing agent and conditions.

Scientific Research Applications

Medicinal Chemistry

4-bromo-N-(3-nitrophenyl)benzamide has been studied for its potential therapeutic applications:

  • Antiprotozoal Activity : Recent studies have highlighted its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The compound exhibited selective antiprotozoal activity, inducing significant morphological and biochemical alterations in the parasite, such as mitochondrial swelling and changes in plasma membrane integrity .
  • Enzyme Inhibition : The compound has shown promise as an inhibitor for specific enzymes, influencing various metabolic pathways. Its structural features allow it to interact with biological targets, potentially modulating cellular signaling mechanisms.

Biological Studies

The compound's unique functional groups make it a valuable tool in biological research:

  • Protein Binding Studies : It serves as a reagent for studying enzyme interactions and protein binding dynamics. The interactions can provide insights into the molecular mechanisms of action, which are crucial for drug design and development.
  • Anticancer Research : Preliminary investigations suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, potentially inducing apoptosis or inhibiting cell cycle progression .

Material Science

In addition to its biological applications, this compound is utilized in material science:

  • Synthesis of Advanced Materials : The compound is employed as a building block in the synthesis of more complex molecules and materials with specific properties. Its reactivity allows for the creation of novel compounds that can be used in various industrial applications.

Case Studies

StudyFocusFindings
Study on Antiprotozoal ActivityTrypanosoma cruziInduced profound morphological changes; effective against all developmental forms .
Enzyme Interaction AnalysisVarious enzymesDemonstrated potential as an enzyme inhibitor, influencing metabolic pathways.
Cytotoxic EffectsCancer cell lines (MDA-MB-231)Exhibited significant cytotoxic activity; potential apoptosis inducer .

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-nitrophenyl)benzamide would depend on its specific application. In biological systems, it may interact with enzymes or proteins through its amide bond, potentially inhibiting or modifying their activity. The nitro and bromo groups could also play roles in its reactivity and binding properties.

Comparison with Similar Compounds

The following analysis compares 4-bromo-N-(3-nitrophenyl)benzamide with structurally related benzamide derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Structural Analogs

4-Bromo-N-(2-Nitrophenyl)Benzamide

  • Structure : Positional isomer with nitro group at the 2-position instead of 3.
  • Synthesis : Prepared via refluxing 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile ().
  • Crystallography : Triclinic crystal system (P1 space group) with two molecules per asymmetric unit; hydrogen bonding drives chain formation along [101] ().
  • Key Difference : The nitro group’s position affects molecular packing and dipole interactions.

4-Bromo-N-(3,5-Dimethoxyphenyl)Benzamide

  • Structure : Methoxy groups at 3- and 5-positions on the phenyl ring instead of nitro.
  • Biological Activity : Acts as an FGFR1 inhibitor, showing potent activity against NSCLC cell lines (e.g., NCI-H520, IC₅₀ = 0.12 µM) ().
  • Key Difference : Electron-donating methoxy groups enhance solubility and alter target binding compared to nitro substituents.

N-(4-Bromophenyl)-3,4,5-Trimethoxybenzamide

  • Structure : Trimethoxybenzoyl group replaces bromobenzoyl.
  • Synthesis : Reacts 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline in benzene ().
  • Crystallography : N–H···O hydrogen bonds stabilize crystal packing ().
  • Key Difference : Increased steric bulk from trimethoxy groups may reduce membrane permeability.
Functionalized Derivatives

4-Bromo-N-(3-Nitrophenyl)Carbamothioyl Benzamide (BTU-3)

  • Structure : Incorporates a carbamothioyl (–NH–C(=S)–) linker.
  • Biological Activity : Exhibits selective antiprotozoal activity against T. cruzi (epimastigotes and trypomastigotes) without mammalian cytotoxicity ().

4-Bromo-N-(Dimethylcarbamothioyl)Benzamide

  • Structure : Dimethylcarbamothioyl substituent on the benzamide.
Data Table: Comparative Analysis of Key Benzamide Derivatives
Compound Name Substituents Biological Activity Synthesis Method Key Feature Reference
This compound 3-NO₂, 4-Br Antiprotozoal (T. cruzi) Not explicitly detailed Electron-withdrawing groups
4-Bromo-N-(2-nitrophenyl)benzamide 2-NO₂, 4-Br Structural studies Acetonitrile reflux Positional isomerism affects packing
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide 3,5-OCH₃, 4-Br FGFR1 inhibition (NSCLC) Multi-step organic synthesis Methoxy groups enhance solubility
BTU-3 (Carbamothioyl derivative) 3-NO₂, 4-Br, –NH–C(=S)– Antiprotozoal (T. cruzi) Thiourea functionalization Metal-binding capability
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-OCH₃, 4-Br Crystallographic model Benzene/TEA reaction Hydrogen-bonded chains
Research Findings and Trends
  • Electronic Effects : Nitro groups enhance electrophilicity, favoring interactions with biological targets (e.g., T. cruzi enzymes), while methoxy groups improve solubility for anticancer applications .
  • Stereoelectronic Tuning : Positional isomerism (2- vs. 3-nitro) alters molecular dipole moments and crystal packing, impacting material properties .
  • Functional Group Synergy : Hybrid derivatives (e.g., carbamothioyl) combine benzamide’s rigidity with thiourea’s metal coordination, broadening bioactivity .

Biological Activity

4-Bromo-N-(3-nitrophenyl)benzamide is a compound of interest due to its potential pharmacological properties, particularly in the context of cancer treatment. This article reviews various studies that have investigated its biological activity, focusing on its cytotoxic effects, mechanisms of action, and structural characteristics.

Chemical Structure

The molecular formula for this compound is C13H10BrN3O2C_{13}H_{10}BrN_{3}O_{2}. The compound features a bromine atom and a nitrophenyl group, which are critical for its biological activity.

Cytotoxic Activity

Cytotoxic Effects on Cancer Cell Lines
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to affect the MDA-MB-231 breast cancer cell line with an IC50 value comparable to other potent agents.

Compound Cell Line IC50 (µM) Comparison
This compoundMDA-MB-2310.478.75 times more potent than cisplatin
5eMDA-MB-2310.4Reference compound
CisplatinMDA-MB-23131.5Standard comparison

The introduction of different substituents on the phenyl ring can significantly alter the compound's potency. For example, halogen substitutions generally decrease cytotoxicity, while certain alkyl groups enhance it .

The anticancer effects of this compound are primarily attributed to its ability to induce apoptosis in cancer cells. The compound activates pro-apoptotic pathways by influencing the expression levels of proteins such as BAX and BCL-2, which are crucial in regulating apoptotic processes .

Apoptosis Induction

  • Mechanism : The compound promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and activation of caspases, which are essential for apoptosis .
  • Experimental Findings : Flow cytometric analysis has shown that treatment with this compound results in significant cell cycle arrest and increased apoptosis markers in treated cells .

Structural Insights

The structural characteristics of this compound contribute to its biological activity. Crystallographic studies reveal that the arrangement of atoms and functional groups plays a vital role in its interaction with biological targets .

Case Studies and Research Findings

  • Study on Breast Cancer Cells : A study highlighted that compounds similar to this compound exhibited enhanced cytotoxicity against breast cancer cell lines compared to standard treatments like cisplatin. The most active derivatives were found to have IC50 values significantly lower than those of traditional chemotherapeutics .
  • Mechanistic Studies : Further investigations into the mechanisms revealed that these compounds could inhibit key signaling pathways involved in tumor growth and survival, including the VEGF pathway, thereby reducing angiogenesis in tumors .

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